N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic effects in various autoimmune diseases. It belongs to the class of Janus kinase (JAK) inhibitors, which are targeted therapies that block the activity of JAK enzymes involved in the signaling pathways of cytokines, growth factors, and hormones. CP-690,550 has shown promise in preclinical and clinical studies for the treatment of rheumatoid arthritis, psoriasis, inflammatory bowel disease, and other immune-mediated disorders.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide exerts its pharmacological effects by binding to the ATP-binding site of JAK3 and inhibiting its enzymatic activity. This leads to the downstream inhibition of the signal transducer and activator of transcription (STAT) proteins, which are phosphorylated by JAKs and translocate to the nucleus to regulate gene expression. By blocking the JAK-STAT pathway, this compound can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects in vitro and in vivo. It can reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound can also inhibit the activation and proliferation of T cells and B cells, as well as the differentiation and function of dendritic cells and macrophages. These effects can lead to the suppression of the immune response and the amelioration of autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide has several advantages and limitations for lab experiments. One advantage is its specificity for JAK3, which allows for targeted inhibition of the JAK-STAT pathway without affecting other signaling pathways. Another advantage is its oral bioavailability and pharmacokinetic profile, which make it suitable for preclinical and clinical studies. However, one limitation is its potential toxicity and adverse effects, such as infections, malignancies, and liver function abnormalities, which require careful monitoring and dose optimization. Another limitation is its potential for drug interactions, as it can affect the metabolism and clearance of other drugs that are metabolized by cytochrome P450 enzymes.
Future Directions
N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide has several potential future directions for research and development. One direction is the optimization of its pharmacokinetic and pharmacodynamic properties, such as its half-life, bioavailability, and selectivity for JAK3. Another direction is the exploration of its therapeutic potential in other autoimmune and inflammatory diseases, such as multiple sclerosis, lupus, and asthma. A third direction is the combination of this compound with other targeted therapies or biologics, such as anti-TNF agents or anti-IL-17 antibodies, to achieve synergistic effects and improve clinical outcomes. Overall, this compound has shown promise as a novel therapeutic agent for autoimmune diseases, and further research is needed to elucidate its mechanism of action and clinical efficacy.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide involves several steps starting from commercially available starting materials. The key intermediate is 5-chloro-2-methoxybenzoic acid, which is converted to the corresponding acid chloride and then reacted with pyrazinecarboxamide in the presence of a base to yield this compound. The final product is purified by column chromatography and characterized by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-pyrazinecarboxamide has been extensively studied in vitro and in vivo for its potential therapeutic effects in various autoimmune diseases. It has been shown to inhibit the activity of JAK3, a specific member of the JAK family that is involved in the signaling of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking JAK3, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation and proliferation of immune cells, such as T cells and B cells, that are involved in the pathogenesis of autoimmune diseases.
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-18-11-3-2-8(13)6-9(11)16-12(17)10-7-14-4-5-15-10/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKGDFFDCNHPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644267 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.